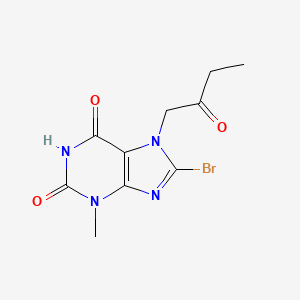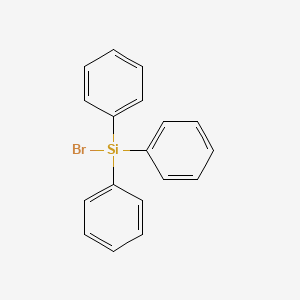
1-Bromo-1-(3,5-diaminophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-1-(3,5-diaminophenyl)propan-2-one is an organic compound with the molecular formula C9H11BrN2O and a molecular weight of 243.10 g/mol This compound is characterized by the presence of a bromine atom, two amino groups, and a ketone functional group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3,5-diaminophenyl)propan-2-one can be synthesized through several methods. One common approach involves the bromination of 1-(3,5-diaminophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors and precise control of reaction parameters. The use of high-purity starting materials and efficient purification techniques ensures the production of high-quality compound suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-1-(3,5-diaminophenyl)propan-2-one undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The amino groups can undergo oxidation to form nitro groups or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of 1-(3,5-diaminophenyl)propan-2-one derivatives.
Reduction: Formation of 1-(3,5-diaminophenyl)propan-2-ol.
Oxidation: Formation of 1-Bromo-1-(3,5-dinitrophenyl)propan-2-one.
Aplicaciones Científicas De Investigación
1-Bromo-1-(3,5-diaminophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Bromo-1-(3,5-diaminophenyl)propan-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and amino groups play a crucial role in binding to active sites, while the ketone group may participate in redox reactions. These interactions can modulate biological pathways and lead to various physiological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(3,4-dimethylphenyl)propan-1-one: Similar structure but with methyl groups instead of amino groups.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains trifluoromethyl and hydroxyl groups instead of amino and ketone groups.
Uniqueness
1-Bromo-1-(3,5-diaminophenyl)propan-2-one is unique due to the presence of both amino groups and a bromine atom on the phenyl ring, which imparts distinct reactivity and potential biological activity compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H11BrN2O |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
1-bromo-1-(3,5-diaminophenyl)propan-2-one |
InChI |
InChI=1S/C9H11BrN2O/c1-5(13)9(10)6-2-7(11)4-8(12)3-6/h2-4,9H,11-12H2,1H3 |
Clave InChI |
GRMDUNUJZVLFPA-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC(=CC(=C1)N)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)
![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
![(S)-2-((3-(benzofuran-2-yl)imidazo[1,2-b]pyridazin-6-yl)oxy)propan-1-amine](/img/structure/B14065991.png)




![4,4,5,5-Tetramethyl-2-[2-(4-methylphenyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14066004.png)

![(E)-1-[2-(Methylsulfanyl)phenyl]-2-phenyldiazene](/img/structure/B14066010.png)




